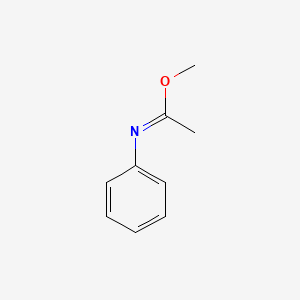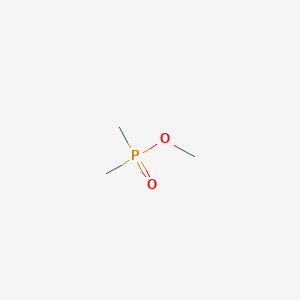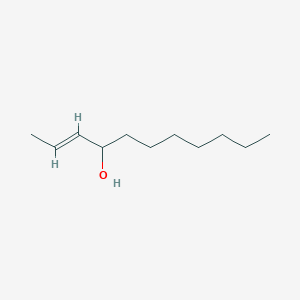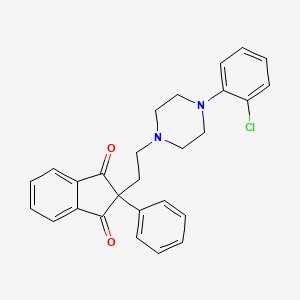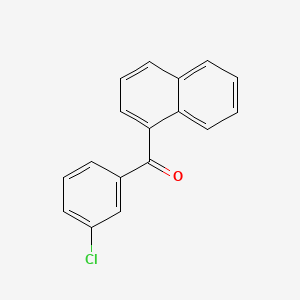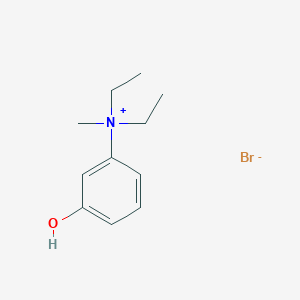
Diethyl(m-hydroxyphenyl)methylammonium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl(m-hydroxyphenyl)methylammonium bromide is a quaternary ammonium compound with the molecular formula C11H18NOBr. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a diethylammonium group attached to a meta-hydroxyphenyl ring, with a bromide ion as the counterion.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl(m-hydroxyphenyl)methylammonium bromide typically involves the reaction of diethylamine with m-hydroxybenzyl bromide. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl(m-hydroxyphenyl)methylammonium bromide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out in polar solvents like water or acetone.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted ammonium salts.
Aplicaciones Científicas De Investigación
Diethyl(m-hydroxyphenyl)methylammonium bromide has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane permeability and ion transport.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the formulation of disinfectants and antiseptics.
Mecanismo De Acción
The mechanism of action of diethyl(m-hydroxyphenyl)methylammonium bromide involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and leakage of cellular contents. This action is particularly effective against microbial cells, making it a potent antimicrobial agent. The molecular targets include phospholipids and membrane proteins, which are essential for maintaining cell integrity.
Comparación Con Compuestos Similares
Similar Compounds
- Methylammonium bromide
- Ethylammonium bromide
- Propylammonium bromide
Uniqueness
Diethyl(m-hydroxyphenyl)methylammonium bromide is unique due to the presence of the m-hydroxyphenyl group, which imparts specific chemical properties and biological activities. Compared to other quaternary ammonium compounds, it exhibits enhanced antimicrobial activity and better solubility in organic solvents.
Propiedades
Número CAS |
27068-06-0 |
|---|---|
Fórmula molecular |
C11H18BrNO |
Peso molecular |
260.17 g/mol |
Nombre IUPAC |
diethyl-(3-hydroxyphenyl)-methylazanium;bromide |
InChI |
InChI=1S/C11H17NO.BrH/c1-4-12(3,5-2)10-7-6-8-11(13)9-10;/h6-9H,4-5H2,1-3H3;1H |
Clave InChI |
FPSGOTBPWRPBCZ-UHFFFAOYSA-N |
SMILES canónico |
CC[N+](C)(CC)C1=CC(=CC=C1)O.[Br-] |
Números CAS relacionados |
152-46-5 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




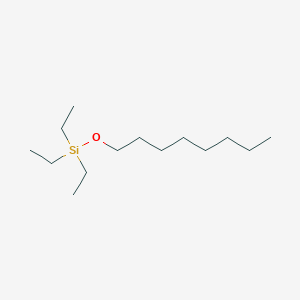
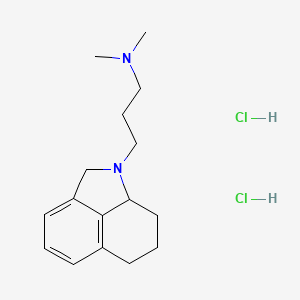
![2-Cyano-2-[2-(4-nitrophenyl)hydrazinylidene]acetamide](/img/structure/B14699375.png)
![5-[3-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]-2-methylbenzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14699382.png)
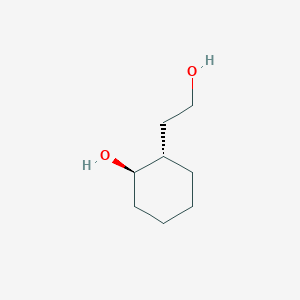
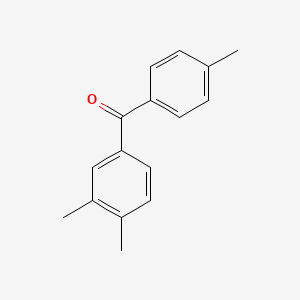
![4,5-dihydro-1H-[1]benzothiolo[3,2-g]indazole](/img/structure/B14699410.png)
